molecular formula C9H9N7 B2759033 N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide CAS No. 1306753-69-4

N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide

Cat. No.: B2759033
CAS No.: 1306753-69-4
M. Wt: 215.22 g/mol
InChI Key: HWZDNJBEAPVJPG-UHFFFAOYSA-N
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Description

  • The cyanide group can be introduced via nucleophilic substitution reactions using cyanogen bromide or similar reagents.
  • Formation of N,N-Dimethylimidoformamide

    • This step involves the reaction of the intermediate compound with dimethylformamide dimethyl acetal under reflux conditions.
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

      Batch Processing: Utilizing large reactors for each step with careful control of temperature and pH.

      Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide typically involves multi-step reactions starting from readily available precursors. One common method includes:

    • Formation of the Pyrazolo[5,1-c][1,2,4]triazin-4-yl Core

        Step 1: Cyclization of a hydrazine derivative with a nitrile compound under acidic conditions to form the pyrazole ring.

        Step 2: Further cyclization with a triazine precursor in the presence of a base to form the triazine ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring, using oxidizing agents like hydrogen peroxide or peracids.
    • Reduction

      • Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
    • Substitution

      • The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles like amines or thiols.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, peracids.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

    Major Products

      Oxidation: Oxidized derivatives with altered electronic properties.

      Reduction: Amino derivatives.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Biology

    Medicine

      Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Industry

      Material Science: It can be used in the development of new materials with specific electronic or photonic properties.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

      Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.

    Uniqueness

    N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide is unique due to its specific substitution pattern and the presence of the cyano group, which can significantly influence its electronic properties and biological activity compared to other similar compounds.

    Properties

    CAS No.

    1306753-69-4

    Molecular Formula

    C9H9N7

    Molecular Weight

    215.22 g/mol

    IUPAC Name

    N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylmethanimidamide

    InChI

    InChI=1S/C9H9N7/c1-15(2)6-11-9-7(5-10)13-14-8-3-4-12-16(8)9/h3-4,6H,1-2H3

    InChI Key

    HWZDNJBEAPVJPG-UHFFFAOYSA-N

    SMILES

    CN(C)C=NC1=C(N=NC2=CC=NN21)C#N

    Canonical SMILES

    CN(C)C=NC1=C(N=NC2=CC=NN21)C#N

    solubility

    not available

    Origin of Product

    United States

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